N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide
Overview
Description
N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide is a useful research compound. Its molecular formula is C17H17FN2O2 and its molecular weight is 300.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.12740595 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has demonstrated the potential of derivatives similar to N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide for antimicrobial applications. For instance, a study by Desai et al. (2013) explored the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, showcasing promising antimicrobial analogs. These compounds displayed significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the importance of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Electrochromic and Electrofluorescent Properties
- Another application area is the development of materials with electrochromic and electrofluorescent properties. Sun et al. (2016) investigated electroactive polyamides containing bis(diphenylamino)-fluorene units, which showed remarkable solubility, thermal stability, and reversible electrochromic characteristics. These materials could be utilized in advanced display and sensor technologies due to their ability to undergo color changes under electrical stimulus (Sun et al., 2016).
Anticancer Research
- The compound's structural analogs have been explored for their anticancer properties. For example, Zhou et al. (2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), highlighting its role as a selective histone deacetylase (HDAC) inhibitor. This compound demonstrated significant antitumor activity, indicating the potential of similar compounds in cancer therapy (Zhou et al., 2008).
Radioprotective Properties
- The radioprotective activity of fluorine-containing amides has also been investigated, with Vasil'eva and Rozhkov (1992) synthesizing compounds demonstrating radioprotective effects. This research suggests potential applications in protecting against radiation-induced damage, emphasizing the role of fluorine atoms in enhancing these properties (Vasil'eva & Rozhkov, 1992).
Properties
IUPAC Name |
N-[1-(4-fluoro-2-methylanilino)-1-oxopropan-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-10-14(18)8-9-15(11)20-16(21)12(2)19-17(22)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMBDKVIJKSUJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C(C)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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